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molecular formula C12H13NO2 B8806467 Ethyl 3-(1-cyanoethyl)benzoate

Ethyl 3-(1-cyanoethyl)benzoate

Cat. No. B8806467
M. Wt: 203.24 g/mol
InChI Key: PNFKSWIYJZJXIM-UHFFFAOYSA-N
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Patent
US08067599B2

Procedure details

To a solution of 700 mg 3-(1-Cyano-ethyl)-benzoic acid in 20 ml dichloromethane were added dropwise 610 mg oxalyl chloride and 2 drops of DMF at RT. After stirring for 1 hr, 10 ml ethanol were added and stirring was continued for another hr. The solvents were evaporated, the residue dissolved in dichloromethane and washed with aqueous sodium bicarbonate solution. The dichloromethane phase was dried, evaporated and the residue purified by chromatography on silica in ethyl acetate/heptane mixtures.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])[CH3:4])#[N:2].[C:14](Cl)(=O)[C:15](Cl)=O.C(O)C>ClCCl.CN(C=O)C>[CH2:14]([O:9][C:8](=[O:10])[C:7]1[CH:11]=[CH:12][CH:13]=[C:5]([CH:3]([C:1]#[N:2])[CH3:4])[CH:6]=1)[CH3:15]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(#N)C(C)C=1C=C(C(=O)O)C=CC1
Name
Quantity
610 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another hr
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica in ethyl acetate/heptane mixtures

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(C1=CC(=CC=C1)C(C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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